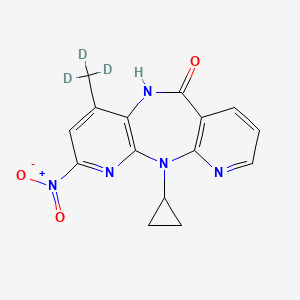
2-Nitro Nevirapine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro Nevirapine-d3 is a deuterated form of 2-Nitro Nevirapine, a compound used primarily in scientific research. Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can affect the pharmacokinetic and metabolic profiles of the compound. This compound is particularly valuable in the study of HIV/AIDS due to its role as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro Nevirapine-d3 typically involves the nitration of Nevirapine-d3. The process begins with the preparation of Nevirapine-d3, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is carefully monitored to ensure the selective nitration of the compound without affecting other functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated systems to ensure consistency and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired level of purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro Nevirapine-d3 undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under basic conditions
Major Products
Reduction: The major product is 2-Amino Nevirapine-d3.
Substitution: The products vary depending on the substituent introduced, such as 2-Hydroxy Nevirapine-d3 when hydroxyl groups are introduced
Aplicaciones Científicas De Investigación
2-Nitro Nevirapine-d3 is extensively used in scientific research, particularly in the fields of:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry and other analytical techniques to study reaction mechanisms and metabolic pathways.
Biology: It is used to investigate the biological activity and metabolic fate of Nevirapine derivatives.
Medicine: The compound is valuable in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Nevirapine.
Industry: It is used in the development of new antiretroviral drugs and in quality control processes to ensure the purity and efficacy of pharmaceutical products .
Mecanismo De Acción
2-Nitro Nevirapine-d3 exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This inhibition prevents the replication of the HIV-1 virus, making it an effective component in antiretroviral therapy .
Comparación Con Compuestos Similares
Similar Compounds
Nevirapine: The parent compound, used widely in HIV treatment.
Nevirapine-d3: The deuterated form of Nevirapine, used in pharmacokinetic studies.
2-Amino Nevirapine-d3: A reduction product of 2-Nitro Nevirapine-d3, used in similar research applications
Uniqueness
This compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of the nitro group also allows for further chemical modifications, making it a versatile compound in research .
Propiedades
Fórmula molecular |
C15H13N5O3 |
|---|---|
Peso molecular |
314.31 g/mol |
Nombre IUPAC |
2-cyclopropyl-5-nitro-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H13N5O3/c1-8-7-11(20(22)23)17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H,18,21)/i1D3 |
Clave InChI |
ILSADLPHOZPXCQ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


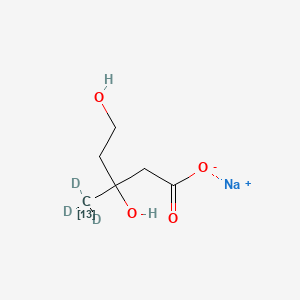
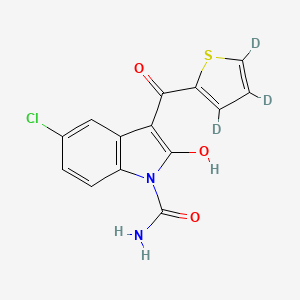
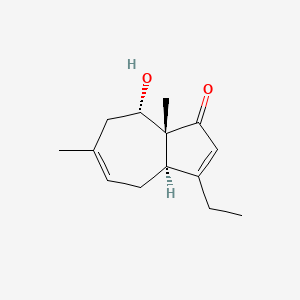


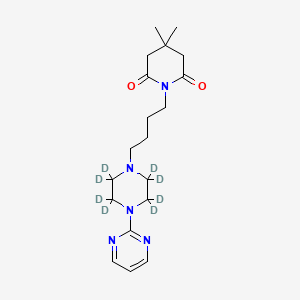
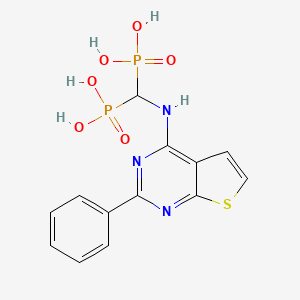

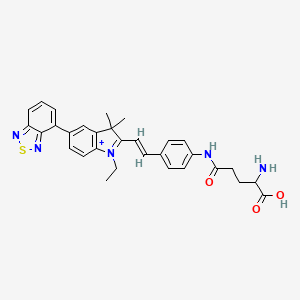
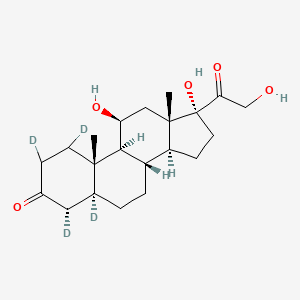
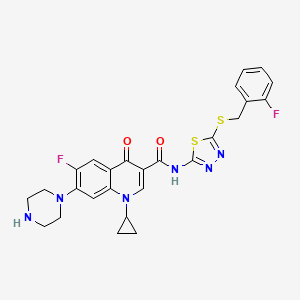


![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)
